

# Application Notes: Combining **RH 795** Imaging with Electrophysiology

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

Voltage-sensitive dyes (VSDs) are powerful tools for monitoring changes in membrane potential across neuronal populations.[1] RH 795 is a fast-responding potentiometric styryl dye utilized for functional imaging of neurons.[2] Its favorable properties, including relatively low phototoxicity and slow bleaching, make it a suitable candidate for long-term imaging experiments.[3] Combining RH 795 imaging with electrophysiological techniques, such as whole-cell patch clamping, provides a robust methodology to correlate population-level neuronal activity with single-cell dynamics.[4] This combination allows for the validation of optical signals and offers deeper insights into neural circuit function.

## Key Advantages of Combining RH 795 Imaging and Electrophysiology:

- Simultaneous multi-scale analysis: Relate the activity of a single neuron to the broader network dynamics.
- Validation of optical data: Electrophysiological recordings can confirm the fidelity of the voltage-sensitive dye signals.[4]
- Investigation of complex neural processes: Study phenomena like synaptic integration, action potential propagation, and network oscillations.



**Properties of RH 795 Dve** 

Property	Value	Reference
Dye Type	Fast-responding potentiometric probe	[2]
Excitation (in Methanol)	530 nm	[2]
Emission (in Methanol)	712 nm	[2]
Spectral Shift in Membrane	Blue-shifted by up to 20 nm (excitation) and 80 nm (emission)	[2]
Molecular Weight	585.42 g/mol	[2]
Solubility	Water, DMSO	[2][5]

### **Experimental Considerations:**

- Phototoxicity and Photobleaching: While **RH 795** has weaker phototoxic effects compared to some other dyes, it is crucial to minimize light exposure to prevent cellular damage and signal degradation.[3][6] Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.
- Dye Concentration: Higher dye concentrations can increase the signal but also lead to greater phototoxicity and non-specific staining.[4] It is essential to optimize the concentration for each specific application.
- Signal-to-Noise Ratio: The optical signal from VSDs is typically small.[7] Therefore, a highquality imaging system with a sensitive camera is necessary to achieve a good signal-tonoise ratio.

# Protocols: Simultaneous RH 795 Imaging and Electrophysiology in Brain Slices

This protocol describes the preparation of acute brain slices, staining with **RH 795**, and subsequent simultaneous optical imaging and whole-cell patch-clamp recording.

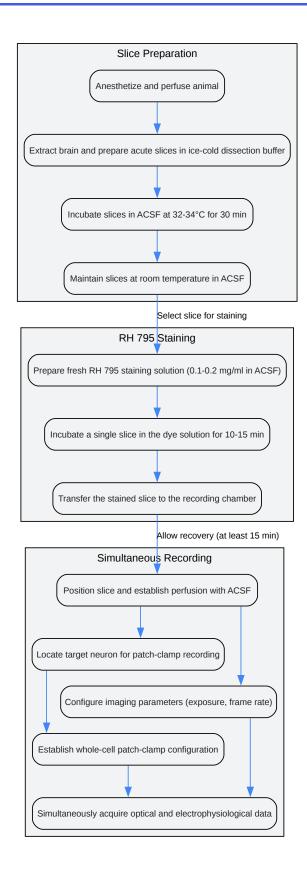


**Materials and Solutions:** 

Reagent/Material	Specifications
RH 795 Dye	From a reputable supplier (e.g., Biotium)
Artificial Cerebrospinal Fluid (ACSF)	Standard formulation, continuously bubbled with 95% O2 / 5% CO2
Dissection Buffer	Sucrose-based or NMDG-based, ice-cold
Internal Solution for Patch Pipette	Specific to the experimental goals (e.g., potassium gluconate-based)
Microscope	Upright, fixed-stage with appropriate objectives (e.g., 10x, 40x)
Filter Cube for RH 795	Excitation: ~535/50 nm, Dichroic: ~565 nm, Emission: ~590 nm long-pass
Light Source	Stable and controllable (e.g., LED, arc lamp)
Camera	High-speed, low-noise CCD or sCMOS camera
Electrophysiology Rig	Amplifier, micromanipulators, data acquisition system
Perfusion System	To maintain slice health during recording

## **Experimental Workflow Diagram:**





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Caption: Workflow for combined RH 795 imaging and electrophysiology.



### **Detailed Protocol Steps:**

- 1. Brain Slice Preparation:
- Anesthetize the animal according to approved institutional protocols.
- Perform transcardial perfusion with ice-cold, oxygenated dissection buffer.
- Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold dissection buffer.
- Transfer slices to a holding chamber with ACSF at 32-34°C for 30 minutes.
- After this recovery period, maintain the slices at room temperature in continuously oxygenated ACSF until use. Slices can typically be used for at least 6 hours.[4]
- 2. **RH 795** Staining:
- Prepare a stock solution of RH 795 by dissolving 1 mg in 20 μl of ddH<sub>2</sub>O.[4]
- On the day of the experiment, prepare a fresh staining solution by diluting the stock solution in ACSF to a final concentration of 0.1-0.2 mg/ml.[4]
- Carefully transfer a single brain slice to a small petri dish.
- Cover the slice with approximately 80 µl of the staining solution and incubate for 10-15 minutes at room temperature.[4]
- After incubation, transfer the stained slice to the recording chamber of the microscope.
- 3. Simultaneous Imaging and Electrophysiology:
- Position the stained slice in the recording chamber and start continuous perfusion with oxygenated ACSF at a rate of 2-3 ml/min. Allow the slice to recover for at least 15 minutes before recording.
- Using infrared differential interference contrast (IR-DIC) microscopy, identify a target neuron for patch-clamp recording.



- Approach the neuron with a patch pipette filled with the appropriate internal solution and establish a whole-cell patch-clamp configuration.
- Switch to fluorescence microscopy to set up the imaging parameters. Use a filter cube appropriate for RH 795 (e.g., excitation 535/50 nm, emission >590 nm).[4]
- Adjust the excitation light intensity and camera exposure time to obtain a good signal-tonoise ratio while minimizing phototoxicity.
- Simultaneously record the membrane potential of the patched neuron and the fluorescence changes from the surrounding tissue.

**Data Acquisition and Analysis:** 

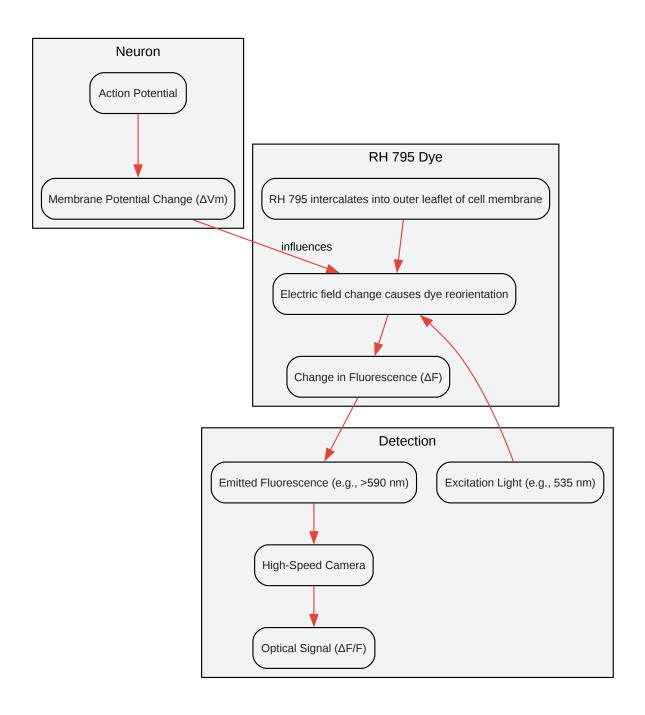
Parameter	Recommended Setting
Imaging Frame Rate	100-1000 Hz (depending on the biological question)
Electrophysiology Sampling Rate	10-20 kHz
Data Analysis Software	Clampfit, MATLAB, Python with relevant libraries

#### Analysis Workflow:

- Preprocessing of Optical Data: Correct for photobleaching by fitting an exponential function to the fluorescence decay and subtracting it from the signal.
- Calculation of ΔF/F: Calculate the relative change in fluorescence (ΔF/F) for each pixel or region of interest (ROI).
- Correlation Analysis: Correlate the time course of the ΔF/F signal with the simultaneously recorded electrophysiological trace.
- Spatiotemporal Mapping: Generate maps of neuronal activity propagation based on the timing of the fluorescence changes across the imaged area.

### **Signaling Pathway Diagram:**





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Caption: Mechanism of RH 795 voltage sensing.



This comprehensive guide provides the necessary information for researchers to successfully combine **RH 795** imaging with electrophysiology to investigate neural circuit dynamics. Careful optimization of the experimental parameters is key to obtaining high-quality, reliable data.

### References

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